molecular formula C10H9ClN2O2S B11859256 Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11859256
M. Wt: 256.71 g/mol
InChI Key: VNGLTNYUNBBMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as an ethyl ester, a chlorine atom, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-2-methylthiopyrimidine with ethyl cyanoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like m-chloroperbenzoic acid (m-CPBA), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve refluxing in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of a thieno ring.

    4-Chloro-2-methylthieno[3,2-d]pyrimidine: Lacks the ethyl ester group and has a different ring fusion pattern.

Uniqueness

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-16-9-7(6)8(11)12-5(2)13-9/h4H,3H2,1-2H3

InChI Key

VNGLTNYUNBBMMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=NC(=N2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.